N-2-adamantyl-3,4-dimethoxybenzamide

Melanogenesis inhibition Skin depigmentation Structure–activity relationship

N-2-Adamantyl-3,4-dimethoxybenzamide (molecular formula C₁₉H₂₅NO₃, molecular weight 315.4 g/mol) is a synthetic small molecule belonging to the N-adamantyl benzamide class, characterized by a 2-adamantyl cage linked via an amide bond to a 3,4-dimethoxy-substituted phenyl ring. The compound is supplied primarily as a research-grade chemical (typical purity ≥95%) for in vitro pharmacological and chemical biology investigations.

Molecular Formula C19H25NO3
Molecular Weight 315.4 g/mol
Cat. No. B5772072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-2-adamantyl-3,4-dimethoxybenzamide
Molecular FormulaC19H25NO3
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4)OC
InChIInChI=1S/C19H25NO3/c1-22-16-4-3-13(10-17(16)23-2)19(21)20-18-14-6-11-5-12(8-14)9-15(18)7-11/h3-4,10-12,14-15,18H,5-9H2,1-2H3,(H,20,21)
InChIKeyAVECKUNMYWMIKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-2-Adamantyl-3,4-dimethoxybenzamide – Compound Identity, Class, and Procurement Baseline


N-2-Adamantyl-3,4-dimethoxybenzamide (molecular formula C₁₉H₂₅NO₃, molecular weight 315.4 g/mol) is a synthetic small molecule belonging to the N-adamantyl benzamide class, characterized by a 2-adamantyl cage linked via an amide bond to a 3,4-dimethoxy-substituted phenyl ring . The compound is supplied primarily as a research-grade chemical (typical purity ≥95%) for in vitro pharmacological and chemical biology investigations . Unlike the more extensively studied 1-adamantyl positional isomer (CAS 352561-13-8), the 2-adamantyl congener attaches the nitrogen to a secondary carbon of the diamondoid cage, altering conformational flexibility, steric profile, and hydrogen-bonding geometry relative to bridgehead-substituted analogs . This structural distinction is the basis for differentiated target engagement, metabolic stability, and synthetic accessibility profiles that are critical for experimental design and procurement decisions.

Why N-2-Adamantyl-3,4-dimethoxybenzamide Cannot Be Interchanged with Closest Analogs – The Case for Evidence-Based Selection


Within the adamantyl benzamide series, small structural perturbations produce large functional consequences that render generic substitution scientifically invalid. Published structure–activity relationship (SAR) data demonstrate that replacing the 3,4-dimethoxy substitution with a catechol (3,4-dihydroxy) group restores potent anti-melanogenesis activity that is otherwise decreased or lost in dimethoxy derivatives [1]. Similarly, shifting the adamantyl attachment from the 2-position (secondary carbon) to the 1-position (bridgehead tertiary carbon) alters molecular geometry, LogP, conformational flexibility, and the synthetic route required for access . The N-methylated derivative (N-(2-adamantyl)-3,4-dimethoxy-N-methylbenzamide, PubChem CID 40043340) eliminates the amide NH hydrogen-bond donor, fundamentally changing target-binding pharmacophore properties [2]. Even regioisomeric methoxy rearrangement (2,4- vs. 3,4-dimethoxy) produces distinct electronic and steric profiles. These multidimensional differences mean that procurement of a generic 'adamantyl dimethoxybenzamide' without positional specification risks selecting a compound with divergent potency, selectivity, solubility, and metabolic fate. The quantitative evidence in Section 3 substantiates each of these differentiation axes.

N-2-Adamantyl-3,4-dimethoxybenzamide – Quantitative Evidence for Differentiated Selection vs. Analogs


Melanogenesis Inhibition: 3,4-Dimethoxy Substitution Ablates Activity Present in Catechol Analogs

In a systematic SAR study of adamantyl benzamide derivatives for whitening effects, compounds bearing a 3,4-dimethoxyphenyl B-ring (the substitution pattern of N-2-adamantyl-3,4-dimethoxybenzamide) exhibited decreased or completely lost anti-melanogenesis activity relative to catechol (3,4-dihydroxyphenyl)-substituted analogs, which showed good inhibitory activity [1]. This finding directly informs procurement: if melanogenesis modulation is the research objective, the 3,4-dimethoxy compound is not a suitable substitute for the catechol series, and vice versa. The catechol unit was identified as the crucial pharmacophoric element for melanogenesis inhibition [1].

Melanogenesis inhibition Skin depigmentation Structure–activity relationship

11β-HSD1 Inhibition: 2-Adamantyl Amide Class Delivers Single-Digit Nanomolar Potency with >1000-Fold Isoform Selectivity

Optimization of pentanedioic acid diamide hits to 2-adamantyl amides (the same adamantyl attachment position as N-2-adamantyl-3,4-dimethoxybenzamide) yielded inhibitors with single-digit nanomolar IC₅₀ values on the human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) isoform [1]. The lead hydroxy adamantyl amide demonstrated a selectivity ratio >1000 against the type 2 isoform (11β-HSD2) and maintained good cellular inhibition of 11β-HSD1 (IC₅₀ < 0.1 µM) in 3T3L1 adipocytes [1]. While these data are from pentanedioic acid diamide scaffolds rather than the benzamide scaffold directly, they establish that the 2-adamantyl substitution pattern is compatible with potent, selective 11β-HSD1 engagement—a property not replicated by all adamantyl positional isomers.

11β-HSD1 inhibition Metabolic syndrome Cortisol modulation

Catechol Analog NADB Achieves IC₅₀ = 1.25 µM for Melanin Inhibition; 3,4-Dimethoxy Substitution Fails to Replicate This Activity

N-Adamantyl-3,4-dihydroxybenzamide (NADB, compound 14c), the direct catechol analog of N-2-adamantyl-3,4-dimethoxybenzamide, exhibited a potent inhibitory effect on melanin production in melan-a cells with an IC₅₀ of 1.25 µM (interpreted as 1.25 µM), an activity more potent than that of hydroquinone, a clinical reference depigmenting agent [1]. NADB reduced melanin synthesis in a dose-dependent manner and decreased tyrosinase, TRP-1, and TRP-2 protein and mRNA levels through transcriptional downregulation, without directly inhibiting tyrosinase in a cell-free system [2]. Critically, the SAR study by Baek et al. (2013) demonstrated that replacing the catechol hydroxyl groups with methoxy groups (i.e., the 3,4-dimethoxy substitution present in the target compound) leads to decreased or lost activity [3]. This cross-study comparison establishes that the dimethoxy derivative is not a functional substitute for the catechol analog in melanogenesis research.

Depigmenting agents Tyrosinase expression Melanin synthesis

Positional Isomerism: 2-Adamantyl vs. 1-Adamantyl Substitution Alters Physicochemical Properties, Conformational Flexibility, and Synthetic Route

The 2-adamantyl substitution (secondary carbon attachment) in N-2-adamantyl-3,4-dimethoxybenzamide confers distinct molecular properties compared to the more common 1-adamantyl (bridgehead) isomer N-(1-adamantyl)-3,4-dimethoxybenzamide (CAS 352561-13-8) . The 1-adamantyl isomer has a measured LogP of 3.39 (Hit2Lead database) and is synthesized via direct amidation of commercially available 1-adamantamine . In contrast, the 2-adamantyl isomer requires alternative synthetic strategies such as Buchwald-Hartwig amination or Friedel-Crafts acylation using 2-bromoadamantane precursors, due to the lower reactivity of the secondary adamantyl carbon . The 2-adamantyl attachment also reduces steric bulk (two axial substituents vs. three for 1-adamantyl) and may lower crystallinity, potentially affecting formulation behavior . These differences have practical implications for procurement lead times, cost, and the suitability of the compound for specific assay formats (e.g., crystallography vs. cellular assays).

Positional isomerism Physicochemical profiling Synthetic accessibility

N-Methylation Eliminates the Amide Hydrogen-Bond Donor: Pharmacophore Distinction from N-(2-Adamantyl)-3,4-dimethoxy-N-methylbenzamide

N-(2-Adamantyl)-3,4-dimethoxy-N-methylbenzamide (PubChem CID 40043340) is the N-methylated derivative of N-2-adamantyl-3,4-dimethoxybenzamide [1]. The tertiary amide formed by N-methylation eliminates the amide NH hydrogen-bond donor (HBD) present in the secondary amide of the target compound. In pharmacophore-based drug design, the presence or absence of a single HBD can determine whether a compound engages a target's hydrogen-bond acceptor residue in the binding pocket, directly affecting affinity and selectivity [1]. The N-methylated analog also has altered conformational preferences due to restricted amide bond rotation (cis/trans isomerism around the tertiary amide), which can further differentiate binding poses [2]. Users procuring the non-methylated compound (N-2-adamantyl-3,4-dimethoxybenzamide) gain a pharmacophore with an intact amide NH capable of acting as a hydrogen-bond donor, a feature absent in the methylated analog.

Hydrogen-bond donor Pharmacophore modeling Target engagement

N-2-Adamantyl-3,4-dimethoxybenzamide – Evidence-Anchored Application Scenarios for Procurement Decision-Making


11β-HSD1 Inhibitor Discovery and Metabolic Disease Research

Based on the class-level evidence that 2-adamantyl amide scaffolds achieve single-digit nanomolar IC₅₀ values against human 11β-HSD1 with >1000-fold selectivity over 11β-HSD2 [1], N-2-adamantyl-3,4-dimethoxybenzamide is a suitable core scaffold for medicinal chemistry campaigns targeting cortisol modulation in obesity, type 2 diabetes, and metabolic syndrome. The 3,4-dimethoxy substitution on the benzamide ring provides a modifiable vector for further SAR exploration while retaining the 2-adamantyl attachment proven critical for potency in the pentanedioic acid diamide series. Researchers should verify 11β-HSD1 inhibitory activity experimentally, as direct IC₅₀ data for this specific benzamide derivative have not been published, but the class-level precedent supports its prioritization over 1-adamantyl or non-adamantyl benzamide alternatives.

Pharmacophore Discrimination Studies: Hydrogen-Bond Donor Requirements

The presence of an intact secondary amide NH in N-2-adamantyl-3,4-dimethoxybenzamide—absent in the N-methylated analog (PubChem CID 40043340) [2]—makes this compound a valuable tool for target engagement studies where the hydrogen-bond donor capability of the amide is hypothesized to be essential. In head-to-head comparative assays with the N-methyl derivative, researchers can isolate the contribution of the single amide HBD to binding affinity, selectivity, and cellular activity. This application is relevant across multiple target classes where amide NH interactions with backbone carbonyls or side-chain hydrogen-bond acceptors are pharmacophoric determinants.

Negative Control for Melanogenesis and Tyrosinase Expression Studies

SAR evidence from Baek et al. (2013) establishes that 3,4-dimethoxyphenyl-substituted adamantyl benzamides exhibit decreased or lost anti-melanogenesis activity compared to catechol analogs [3]. This positions N-2-adamantyl-3,4-dimethoxybenzamide as a structurally matched negative control compound for studies of melanogenesis inhibition, tyrosinase expression downregulation, and related signaling pathways (cAMP-PKA-CREB-MITF axis). When used alongside the active catechol analog NADB (IC₅₀ = 1.25 µM for melanin inhibition [4]), the dimethoxy compound enables rigorous SAR validation while controlling for non-specific adamantyl benzamide scaffold effects.

Physicochemical and Conformational Probe for Adamantane Positional Isomerism

The 2-adamantyl substitution pattern differentiates N-2-adamantyl-3,4-dimethoxybenzamide from the 1-adamantyl isomer (CAS 352561-13-8, LogP = 3.39 ) in terms of steric profile (two vs. three axial substituents), predicted crystallinity, and conformational flexibility . This makes the compound suitable as a probe for studying how adamantane attachment position affects membrane partitioning, metabolic stability, and target-binding geometry. Such studies are relevant for CNS-targeted drug design, where the adamantyl group's lipophilic bullet properties and blood-brain barrier penetration potential are critical parameters influenced by positional isomerism.

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